molecular formula C27H30N6OS B6551491 6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene CAS No. 1040673-05-9

6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B6551491
CAS No.: 1040673-05-9
M. Wt: 486.6 g/mol
InChI Key: USQYTLSCSJLQKF-UHFFFAOYSA-N
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Description

The compound 6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]) fused with a piperidine ring, a piperazine-1-carbonyl group, and a 2,5-dimethylphenyl substituent.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6OS/c1-18-5-6-19(2)22(16-18)31-12-14-33(15-13-31)27(34)20-7-10-32(11-8-20)25-24-23(29-17-30-25)21-4-3-9-28-26(21)35-24/h3-6,9,16-17,20H,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYTLSCSJLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s tricyclic framework distinguishes it from simpler piperazine/piperidine derivatives. Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Piperazine/Piperidine-Containing Compounds

Compound Name Core Structure Substituents Heterocyclic Components Reference
Target Compound Tricyclic (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]) 2,5-dimethylphenyl, piperazine-carbonyl Piperidine, piperazine, thia, triaza
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () Piperidine 2-methoxyphenyl, ethyl carboxylate Piperidine, piperazine
(Benzo[d]isothiazol-3-yl)piperazine (Compound 11, ) Benzoisothiazole Piperazine, benzoisothiazole
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Pyridazinone 2-fluorophenyl Piperazine, pyridazinone
  • Key Observations: The target compound’s tricyclic system may enhance rigidity and receptor-binding specificity compared to monocyclic analogs . The 8-thia-3,5,10-triaza configuration introduces unique electronic properties, differing from oxygen-containing heterocycles in and .
Pharmacological Profiles

Piperazine/piperidine derivatives often target neurotransmitter receptors. Data from and suggest the target compound may exhibit affinity for dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors:

Table 3: Receptor Affinity of Selected Compounds

Compound D2 Affinity 5-HT1A Affinity 5-HT2A Affinity Reference
(Benzo[d]isothiazol-3-yl)piperazine (Compound 11, ) High High High
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Moderate Moderate-High High
Target Compound (hypothesized) Moderate-High* Moderate-High* High*

*Hypothetical values based on structural analogy.

  • Key Findings :
    • Arylpiperazines (e.g., 2-fluorophenyl in ) show enhanced 5-HT1A/5-HT2A selectivity due to aromatic substituent interactions .
    • The target’s 2,5-dimethylphenyl group may balance D2/5-HT receptor binding, reducing off-target effects compared to chlorophenyl analogs .
Physicochemical Properties

Heterocyclic systems influence solubility and bioavailability:

Table 4: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Reference
Target Compound ~550 (estimated) 3.5–4.0 <0.1 (aqueous)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () 389.5 2.8 0.5 (DMSO)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () 333.8 2.1 1.2 (ethanol)

*Calculated using fragment-based methods.

  • Key Observations :
    • The target’s higher molecular weight and LogP suggest lower aqueous solubility but improved membrane permeability versus smaller analogs .
    • The 8-thia group may enhance metabolic stability compared to oxygen-containing systems .

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